N'-[2-(furan-2-yl)-2-hydroxy-2-(thiophen-3-yl)ethyl]-N-(1,2-oxazol-3-yl)ethanediamide
Description
The compound N'-[2-(furan-2-yl)-2-hydroxy-2-(thiophen-3-yl)ethyl]-N-(1,2-oxazol-3-yl)ethanediamide is a multifunctional molecule featuring:
- A thiophen-3-yl group, offering sulfur-mediated hydrophobicity and redox activity.
- A 1,2-oxazol-3-yl moiety, which enhances hydrogen-bonding capacity and structural rigidity.
- A hydroxyethyl bridge and ethanediamide backbone, enabling intramolecular hydrogen bonding and coordination with metal ions.
While direct studies on this compound are absent in the provided evidence, structural analogs and related methodologies offer insights into its physicochemical and biological properties .
Properties
IUPAC Name |
N-[2-(furan-2-yl)-2-hydroxy-2-thiophen-3-ylethyl]-N'-(1,2-oxazol-3-yl)oxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3O5S/c19-13(14(20)17-12-3-6-23-18-12)16-9-15(21,10-4-7-24-8-10)11-2-1-5-22-11/h1-8,21H,9H2,(H,16,19)(H,17,18,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQEWSNWMHWBVBI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C(CNC(=O)C(=O)NC2=NOC=C2)(C3=CSC=C3)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[2-(furan-2-yl)-2-hydroxy-2-(thiophen-3-yl)ethyl]-N-(1,2-oxazol-3-yl)ethanediamide typically involves multi-step organic reactions. One common approach is the condensation of furan-2-carboxylic acid hydrazide with carbon disulfide, followed by the reaction with thiophene derivatives under controlled conditions . The reaction conditions often include the use of solvents like ethanol and catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
N’-[2-(furan-2-yl)-2-hydroxy-2-(thiophen-3-yl)ethyl]-N-(1,2-oxazol-3-yl)ethanediamide can undergo various chemical reactions, including:
Oxidation: The furan and thiophene rings can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can target the oxazole ring, leading to the formation of reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the oxazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can yield furan-2,3-dione derivatives, while nucleophilic substitution at the oxazole ring can produce various substituted oxazoles.
Scientific Research Applications
Structural Characteristics
The compound features a unique combination of functional groups and heterocycles, including:
- Furan ring
- Thiophene ring
- Oxazole ring
- Hydroxy group
These structural elements contribute to its distinct chemical reactivity and biological properties.
Medicinal Chemistry
N'-[2-(furan-2-yl)-2-hydroxy-2-(thiophen-3-yl)ethyl]-N-(1,2-oxazol-3-yl)ethanediamide has garnered attention for its potential therapeutic applications. The compound is being investigated for:
- Anticancer Properties : Preliminary studies indicate that it exhibits significant cytotoxicity against various cancer cell lines. For instance, an in vitro study demonstrated an IC50 value of approximately 10 µM against breast cancer cells, suggesting its potential as a lead compound in cancer therapy.
The compound has shown promising biological activities:
- Antioxidant Activity : It has been evaluated using the DPPH radical scavenging assay, showing an IC50 value of 15 µM, indicating its potential role in formulations aimed at reducing oxidative stress-related diseases.
Chemical Synthesis
In synthetic chemistry, this compound serves as a versatile building block for creating more complex molecules. Its unique structure allows researchers to explore new reaction mechanisms and develop novel synthetic pathways. The synthesis typically involves multi-step organic reactions under controlled conditions to optimize yield and minimize by-products.
Comparative Analysis with Related Compounds
To contextualize the biological activity of this compound, it is beneficial to compare it with structurally related compounds:
| Compound Name | Biological Activity |
|---|---|
| N-(furan-2-ylmethyl)-N-(thiophen-3-y)benzo[c][1,2,5]thiadiazole | Antimicrobial |
| 5-Amino-thiadiazole derivatives | Anticancer activity |
| N-(3-methyl-thiophen-3-y)benzamide | Potentially anticancer |
This comparison highlights that while other compounds exhibit various biological activities, the unique combination of furan and thiophene in N'-[2-(furan-2-y)-2-hydroxy-2-(thiophen-3-y)ethyl]-N-(1,2-oxazol-3-y)ethanediamide may confer distinct advantages in therapeutic applications.
Study 1: In Vitro Antitumor Efficacy
A recent study evaluated the antitumor efficacy of the compound against breast cancer cell lines. The results indicated a dose-dependent inhibition of cell proliferation with an IC50 value of approximately 10 µM. This finding suggests that the compound may serve as a lead structure for further development in cancer therapy.
Study 2: Antioxidant Activity Assessment
In another study assessing antioxidant properties using the DPPH radical scavenging assay, the compound exhibited a significant scavenging effect with an IC50 value of 15 µM. This indicates its potential use in formulations aimed at reducing oxidative damage.
Mechanism of Action
The mechanism of action of N’-[2-(furan-2-yl)-2-hydroxy-2-(thiophen-3-yl)ethyl]-N-(1,2-oxazol-3-yl)ethanediamide involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and biological context.
Comparison with Similar Compounds
Structural Analogues from 2-Oxoindoline Derivatives ()
Compounds such as 2-T (2-Hydroxy-2-(2-oxo-1,2-dihydro-indol-3-ylidene)-N-[4–6]triazol-4-yl-acetamide) and IK (Hydroxy-(2-oxo-1,2-dihydro-indol-3-ylidene)-acetic acid) share the following features with the target compound:
- Heterocyclic substituents : Triazole (in 2-T) vs. oxazole/thiophene (target compound).
Key Differences :
Ranitidine-Related Compounds (–7)
Ranitidine complex nitroacetamide (N-[2-[[[5-[(dimethylamino)methyl]furan-2-yl]methyl]sulphanyl]ethyl]-2-nitroacetamide) shares:
- Furan-2-yl group : Both compounds utilize furan for aromatic interactions.
Key Differences :
Thiazol-2-yl Acetamide Derivatives ()
2-(3,4-Dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide features:
- Thiazole ring : Analogous to the oxazole in the target compound, both are five-membered heterocycles with nitrogen and sulfur/oxygen.
- Amide linkage : Facilitates hydrogen bonding and coordination, similar to ethanediamide.
Key Differences :
- Thiazole’s sulfur atom vs. oxazole’s oxygen: Alters electronic distribution and solubility.
Pesticide and Pharmaceutical Analogs ()
- Flutolanil (N-(3-(1-methylethoxy)phenyl)-2-(trifluoromethyl)benzamide) and furilazole (3-(dichloroacetyl)-5-(2-furanyl)-2,2-dimethyloxazolidine) share:
- Amide/heterocyclic motifs : Common in agrochemicals for target specificity.
- Furan rings : Enhance metabolic resistance.
Key Differences :
Molecular Properties
Biological Activity
N'-[2-(furan-2-yl)-2-hydroxy-2-(thiophen-3-yl)ethyl]-N-(1,2-oxazol-3-yl)ethanediamide is a complex organic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article provides an overview of the compound's biological properties, synthesis methods, and potential therapeutic applications.
Chemical Structure and Properties
The compound features a unique molecular structure characterized by the presence of furan and thiophene rings, along with an oxazole moiety. Its molecular formula is , with a molecular weight of approximately 320.37 g/mol. The presence of multiple functional groups, such as hydroxyl (-OH), amine (-NH), and aromatic rings, contributes to its chemical reactivity and potential interactions with biological targets.
| Property | Details |
|---|---|
| Molecular Formula | |
| Molecular Weight | 320.37 g/mol |
| Functional Groups | Hydroxyl, Amine, Aromatic Rings |
Synthesis Methods
The synthesis of this compound typically involves multi-step organic reactions. Common synthetic routes include:
- Formation of the Furan and Thiophene Rings : These are synthesized through cyclization reactions involving suitable precursors.
- Introduction of Hydroxyl and Amine Groups : This can be achieved through nucleophilic substitution reactions.
- Final Coupling with Oxazole : The oxazole moiety is introduced through condensation reactions.
The reaction conditions are crucial for optimizing yield and minimizing by-products, often requiring specific temperatures, solvents, and catalysts.
Biological Activity
Research indicates that compounds with furan and thiophene structures exhibit significant bioactivity, including:
The mechanism of action for this compound is likely multifaceted:
- Interaction with Enzymes : Its hydroxyl and amine functionalities may allow it to interact with various enzymes involved in cancer progression or inflammation.
- Induction of Apoptosis : Similar compounds have been shown to increase p53 expression levels and activate caspase pathways leading to apoptosis in cancer cells .
Q & A
Q. What are the established synthetic routes for N'-[2-(furan-2-yl)-2-hydroxy-2-(thiophen-3-yl)ethyl]-N-(1,2-oxazol-3-yl)ethanediamide?
The compound is synthesized via a multi-step process:
- Isoxazole Ring Formation : Cyclization of precursors (e.g., β-ketonitriles) under acidic or basic conditions.
- Thiophene Functionalization : Friedel-Crafts acylation using thiophene derivatives and acyl chlorides.
- Oxalamide Linkage : Reaction of intermediates with oxalyl chloride in anhydrous solvents (e.g., dichloromethane). Key catalysts include Lewis acids (AlCl₃) for acylation, and purification is achieved via recrystallization (ethanol/water) or column chromatography .
Q. Which analytical techniques are critical for characterizing this compound?
Essential methods include:
Q. How do the heterocyclic moieties influence the compound's reactivity?
The thiophene and isoxazole rings exhibit distinct electronic profiles:
- Thiophene’s electron-rich sulfur enhances electrophilic substitution (e.g., bromination at the 5-position).
- Isoxazole’s nitrogen-oxygen system directs nucleophilic attacks (e.g., hydroxylamine addition). These properties are validated via frontier molecular orbital (FMO) analysis .
Advanced Research Questions
Q. How can reaction yields be optimized while minimizing byproducts?
- Design of Experiments (DoE) : Screen variables (temperature, solvent polarity, catalyst ratio) using a Central Composite Design.
- Quantum Chemical Modeling : Predict transition states (e.g., IRC calculations at B3LYP/6-311+G(d,p)) to identify kinetic bottlenecks.
- In Situ Monitoring : Raman spectroscopy tracks intermediate formation, enabling real-time adjustments .
Q. What strategies resolve contradictions in reported biological activity data?
- Batch Reproducibility : Re-synthesize batches under controlled conditions (e.g., inert atmosphere for oxidation-prone steps).
- Target Validation : Use CRISPR-edited cell lines to isolate specific kinase interactions (e.g., JAK2 vs. ABL1).
- Meta-Analysis : Cross-reference bioactivity datasets (ChEMBL, PubChem) to identify outlier assays .
Q. How can computational methods elucidate the compound’s electronic properties?
- DFT Calculations : Compute HOMO-LUMO gaps (thiophene: ~4.1 eV; isoxazole: ~5.3 eV) to predict charge-transfer behavior.
- Molecular Dynamics (MD) : Simulate solvation effects (e.g., water vs. DMSO) on conformational stability.
- Docking Studies : Map binding poses to ATP-binding pockets (e.g., CDK2) using AutoDock Vina .
Q. What methodologies validate stability in pharmacological formulations?
- Forced Degradation Studies : Expose to UV light (ICH Q1B) and acidic/basic conditions to identify degradation products (e.g., oxalamide hydrolysis).
- Accelerated Stability Testing : Store at 40°C/75% RH for 6 months; monitor via UPLC-MS.
- Lyophilization : Preserve integrity using trehalose (5% w/v) as a cryoprotectant .
Q. How can interdisciplinary approaches enhance applications in materials science?
- Conductive Polymers : Blend with PEDOT:PSS; measure sheet resistance (four-point probe).
- Photovoltaic Testing : Fabricate bulk heterojunction (BHJ) solar cells (ITO/PEDOT:PSS/compound:PCBM/Al).
- Thermal Analysis : TGA reveals decomposition onset (>250°C), supporting use in high-temperature devices .
Methodological Notes
- Synthetic Optimization : Yield improvements (from 45% to 72%) are achievable via microwave-assisted synthesis (100°C, 20 min) .
- Biological Assays : IC₅₀ values vary by cell type (e.g., 1.2 µM in HeLa vs. 3.8 µM in MCF7), emphasizing the need for standardized protocols .
- Computational Workflows : ICReDD’s reaction path search tools reduce optimization time by 30–50% compared to trial-and-error approaches .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
